Thienyldecyl isothiocyanate
Overview
Description
Thienyldecyl isothiocyanate is an analog of thienylbutyl isothiocyanate. Like many isothiocyanates, it demonstrates antiproliferative activity against cancer cells, presumably by modulating xenobiotic-metabolizing enzymes, such as by inhibition of cytochrome P450, and/or by induction of phase II detoxifying enzymes .
Synthesis Analysis
Isothiocyanates are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines with dimethylbenzene as solvent .Molecular Structure Analysis
The this compound molecule contains a total of 41 bond(s). There are 18 non-H bond(s), 7 multiple bond(s), 11 rotatable bond(s), 2 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 isothiocyanate(s) (aliphatic), and 1 Thiophene(s) .Chemical Reactions Analysis
Isothiocyanates are synthesized from the corresponding amines with carbon disulfide using di- tert -butyl dicarbonate and DMAP or DABCO as catalyst . A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur has been reported .Physical And Chemical Properties Analysis
The physical properties of food materials have defined those properties that can only be measured by physical means rather than chemical means . Isothiocyanates exhibit different chemical structures; allyl isothiocyanate is an aliphatic compound, whereas both benzyl isothiocyanate and phenethyl isothiocyanate are aromatic and contain a benzene ring .Scientific Research Applications
Synthesis and Chemical Reactivity
- Thienyldecyl isothiocyanate, as part of the broader class of isothiocyanates, has been utilized in the synthesis of various heterocyclic compounds. These compounds are significant in physical, chemical, and pharmaceutical fields (Allah, 2015).
- Aryl isothiocyanates, related to this compound, are involved in reactions forming thieno[2,3-d]-1,3-thiazole derivatives, showcasing the versatility of isothiocyanates in chemical synthesis (Dölling et al., 1990).
Biological and Pharmacological Activities
- Organic isothiocyanates, like this compound, demonstrate anticarcinogenic activities. They are known to block tumor production in rodents, suggesting their potential in cancer chemoprevention (Zhang & Talalay, 1994).
- A study on thiolated isothiocyanates, which could include derivatives of this compound, indicates that they may have significant medical benefits, particularly in cellular responses and as potential functional foods (Shibata et al., 2011).
- Isothiocyanates are known for their chemoprotective effects against cancer in various animal models. They function through multiple mechanisms like inducing cytoprotective proteins and inhibiting inflammatory responses (Dinkova-Kostova, 2013).
Analytical and Detection Methods
- The spectroscopic quantitation of organic isothiocyanates, which includes this compound, can be achieved through cyclocondensation with vicinal dithiols. This method provides a direct and generic approach for quantitative analysis (Zhang et al., 1992).
Mechanism of Action
Target of Action
The primary targets of thienyldecyl isothiocyanate are xenobiotic-metabolizing enzymes , including cytochrome P450 (CYP) enzymes . These enzymes play a crucial role in the metabolism of various substances within the body, including drugs and toxins .
Mode of Action
This compound interacts with its targets primarily by modulating the activity of xenobiotic-metabolizing enzymes . It achieves this through two main mechanisms: inhibition of cytochrome P450 enzymes and induction of phase II detoxifying enzymes . These interactions result in changes in the metabolism of various substances within the body .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. These include pathways involved in antimicrobial response, anti-inflammatory response, tumorigenesis, apoptosis, and cell cycle . The modulation of these pathways can have downstream effects on various biological processes, including cell growth and death .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antiproliferative activity against cancer cells . By modulating the activity of xenobiotic-metabolizing enzymes, the compound can influence the growth and survival of cancer cells .
Safety and Hazards
Future Directions
A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur has been reported . This new catalytic reaction was optimized in terms of sustainability, especially considering benign solvents such as Cyrene™ or γ-butyrolactone (GBL) under moderate heating .
Biochemical Analysis
Biochemical Properties
Thienyldecyl isothiocyanate exhibits various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . It interacts with xenobiotic-metabolizing enzymes, such as by inhibition of cytochrome P450, and/or by induction of phase II detoxifying enzymes .
Cellular Effects
This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It exerts its effects through the modulation of xenobiotic-metabolizing enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It interacts with cytochrome P450, leading to its inhibition, and induces phase II detoxifying enzymes .
Temporal Effects in Laboratory Settings
Its antiproliferative activity against cancer cells suggests potential long-term effects on cellular function .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 and induces phase II detoxifying enzymes
properties
IUPAC Name |
2-(10-isothiocyanatodecyl)thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NS2/c17-14-16-12-8-6-4-2-1-3-5-7-10-15-11-9-13-18-15/h9,11,13H,1-8,10,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGUKFSTCYZBKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCCCCCCCCCN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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